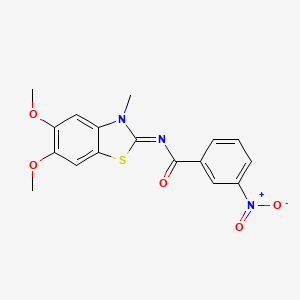

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, also known as DM-NBAm, is a novel fluorescent probe that has been developed for the detection of nitric oxide (NO) in biological systems. Nitric oxide is an important signaling molecule that plays a crucial role in various physiological and pathological processes. The development of a reliable and sensitive method for the detection of NO is of great importance in the field of biomedical research.

Scientific Research Applications

Antimalarial Drug Discovery

TCMDC-123526 has been identified as a potential starting point for antimalarial drug discovery . It has shown dual activity against Plasmodium falciparum gametocytes and asexual stages . This compound has been found to have transmission-blocking potential, which is key in efforts to control and eventually eradicate malaria .

Targeting PfCLK3

Research has shown that TCMDC-123526 can be used to target PfCLK3 , an essential malarial kinase . This approach represents a novel strategy for malaria treatment . The compound has shown improved kinase selectivity and over 500-fold selectivity index relative to P. falciparum parasites .

Inhibitor of P-type cation-ATPase (PfATP4)

TCMDC-123526 has been characterized as an inhibitor of a P-type cation-ATPase (PfATP4) . This could potentially be used to disrupt the ion balance within the parasite, leading to its death .

Quinazolinedione Pharmacophore

TCMDC-123526 contains a quinazolinedione pharmacophore , which has a wide range of biological activities . This includes antimalarial, anticancer, and anti-inflammatory activities . The compound displays promising antimalarial activity and low toxicity .

Mechanism of Action

Target of Action

The primary target of TCMDC-123526 is the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation in the malaria parasite, making it a promising target for antimalarial drug development .

Mode of Action

TCMDC-123526 acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response in the parasite . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-123526 adduct . This mechanism is referred to as reaction hijacking .

Biochemical Pathways

The compound affects the protein translation pathway in the malaria parasite . By inhibiting PfAsnRS, TCMDC-123526 disrupts the charging of tRNA with asparagine, which is a critical step in protein synthesis . This disruption leads to an activation of the amino acid starvation response, affecting the parasite’s survival .

Result of Action

The molecular effect of TCMDC-123526 is the formation of an Asn-TCMDC-123526 adduct that inhibits PfAsnRS . On a cellular level, this results in the inhibition of protein translation and the activation of the amino acid starvation response, leading to the death of the malaria parasite .

properties

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNANFRGYFYRXGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)

ethylamine dihydrochloride](/img/structure/B2370281.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)

![(E)-3-(furan-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2370295.png)

![Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride](/img/structure/B2370297.png)